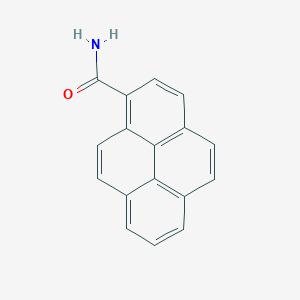

Pyrene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrene-1-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C17H11NO and its molecular weight is 245.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes in Biochemical Applications

Pyrene-1-carboxamide and its derivatives are increasingly explored as fluorescent probes due to their unique photophysical properties. The compound exhibits strong fluorescence, which can be tuned by modifying the substituents on the nitrogen atom. This property makes it particularly useful in detecting biomolecules and studying biochemical interactions.

Pyrene-Functionalized Oligonucleotides

One significant application is in the development of pyrene-functionalized oligonucleotides (PFOs). These compounds serve as tools for detecting complementary DNA and RNA sequences, including single nucleotide polymorphisms (SNPs) . The ability of pyrene to act as a polarity-sensitive fluorophore allows for high specificity in nucleic acid detection, making PFOs valuable in diagnostics and therapeutic applications.

Proton Transfer Studies

Research has also demonstrated the utility of pyrene-1-carboxylate in studying proton transfer rates in aqueous solutions. The compound's ability to exist in both ionized and neutral forms depending on the pH allows for insights into protonation dynamics during excited state lifetimes . This application is particularly relevant for understanding biochemical processes at physiological pH levels.

Synthesis of Novel Materials

This compound is employed in synthesizing various novel materials, particularly those with enhanced optical properties.

Hydrogel Development

Recent studies have shown that pyrene derivatives can be incorporated into hydrogels to create materials with tunable fluorescence and self-healing properties. These hydrogels have potential applications in drug delivery systems and biosensors due to their responsiveness to environmental stimuli .

Solid-State Fluorescence

The solid-state fluorescence of pyrene-1-carboxamides has been characterized, revealing quantum efficiencies of up to 62%. This characteristic is crucial for developing optoelectronic devices and sensors that require stable fluorescence under varying conditions .

Environmental Monitoring

The environmental applications of this compound are gaining attention, particularly in sensing pollutants and toxic substances.

Environmental Sensors

Pyrene derivatives have been investigated as "turn-on" sensors for detecting specific ions or small molecules in environmental samples. Their fluorescence can change significantly upon interaction with target analytes, providing a sensitive detection mechanism . This capability is essential for developing sensors that monitor water quality or detect hazardous substances.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Analyse Chemischer Reaktionen

Lithiation and Electrophilic Functionalization

N-Benzylpyrene-1-carboxamide undergoes lithiation with RLi-TMEDA (e.g., BuLi), enabling site-selective reactions:

-

Electrophilic quenching at the benzylic position with CO₂ or TMSCl yields carboxylated or silylated derivatives .

-

C–2 functionalization on the pyrene core occurs with ketones or aldehydes, forming substituted products .

Example Reaction :

textN-Benzylthis compound + BuLi → Lithiated intermediate Intermediate + Electrophile (E⁺) → Substituted product (E = TMS, COOH, etc.)

Critical Factor : Electrophile choice dictates reaction pathway (benzylic vs. aromatic substitution) .

Intramolecular Carbolithiation and Cyclization

Under specific conditions, lithiated N-benzylthis compound undergoes intramolecular carbolithiation at the pyrene K-region (C9–C10 bond), forming polycyclic aza-benzo[c,d]pyrene derivatives . Subsequent dehydrogenation with DDQ yields luminescent aza-olympicene analogs.

Mechanism :

-

Lithiation at the benzylic position.

-

Nucleophilic attack on the pyrene K-region.

-

Cyclization and dehydrogenation.

Application : These compounds exhibit tunable fluorescence (λ<sub>em</sub> = 450–600 nm), useful in optoelectronic materials .

Phosphonate Functionalization

Pyrene-1-carboxamides with phosphonate groups are synthesized via:

-

Friedel–Crafts reaction with diethyl 1-(isothiocyanato)alkylphosphonates .

-

Oxidative desulfurization to phosphonate-containing carboxamides (yields: 87–94%) .

Example : Diethyl 1-(pyrene-1-carboxamido)methylphosphonate shows:

-

High aqueous solubility in PBS buffer (pH 7.35).

Key Feature : The phosphonate group enhances solubility for biological applications .

Solid-State Fluorescence Modulation

Substituents on the carboxamide nitrogen dictate emission properties:

-

Monomer emission : Observed for unsubstituted amides (λ<sub>em</sub> = 408–430 nm, Φ<sub>F</sub> = 6%).

-

Excimer/aggregate emission : Bulky groups (e.g., t-Bu) induce red-shifted emission (λ<sub>em</sub> = 463–504 nm, Φ<sub>F</sub> = 17–62%) due to restricted molecular motion .

Structural Evidence : X-ray crystallography confirms preformed dimeric aggregates in N-adamantyl derivatives .

Reactivity with Transition Metals

This compound derivatives form complexes with copper(II), as seen in:

Eigenschaften

Molekularformel |

C17H11NO |

|---|---|

Molekulargewicht |

245.27 g/mol |

IUPAC-Name |

pyrene-1-carboxamide |

InChI |

InChI=1S/C17H11NO/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H2,18,19) |

InChI-Schlüssel |

JQWVVTBOEPIYHI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)N |

Synonyme |

pyrenecarboxamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.